molecular formula C23H15NO7 B2512930 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate CAS No. 848756-46-7

3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate

Cat. No.: B2512930
CAS No.: 848756-46-7
M. Wt: 417.373
InChI Key: MATZCGJIEXFIFQ-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate is an organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core, substituted with a 4-methoxyphenyl group and a 4-nitrobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate typically involves multistep organic synthesis. One common route includes the following steps:

    Formation of the chromen-4-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions.

    Introduction of the 4-methoxyphenyl group: This step involves the Friedel-Crafts acylation of the chromen-4-one core with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Esterification with 4-nitrobenzoic acid: The final step involves the esterification of the hydroxyl group on the chromen-4-one core with 4-nitrobenzoic acid using a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the use of more efficient catalysts and reagents to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 3-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate.

    Reduction: 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-aminobenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.

    Industry: Used in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate involves its interaction with various molecular targets and pathways:

    Molecular Targets: It may interact with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and oxidative stress, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-aminobenzoate: Similar structure but with an amine group instead of a nitro group.

Uniqueness

3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate is unique due to the combination of its chromen-4-one core, methoxyphenyl group, and nitrobenzoate ester, which confer specific chemical reactivity and potential biological activities that are distinct from its analogs.

Properties

IUPAC Name

[3-(4-methoxyphenyl)-4-oxochromen-7-yl] 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15NO7/c1-29-17-8-4-14(5-9-17)20-13-30-21-12-18(10-11-19(21)22(20)25)31-23(26)15-2-6-16(7-3-15)24(27)28/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MATZCGJIEXFIFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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